molecular formula C21H20Cl2N2O6S2 B3524300 2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3524300
M. Wt: 531.4 g/mol
InChI Key: RWXQHBCZKLGGKN-UHFFFAOYSA-N
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Description

“2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a complex organic compound. It contains functional groups such as sulfonamide, ether, and aromatic rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, various 4-arylideneazanyl-N-(2,4-dichlorophenyl)benzene sulfonamides have been prepared by condensation of 4-amino-N-(2,4-dichlorophenyl)benzene sulfonamide with different benzaldehyde derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C24H22N2O5S2. It has an average mass of 482.572 Da and a monoisotopic mass of 482.097015 Da .


Chemical Reactions Analysis

The compound, like other sulfonamides, can undergo various chemical reactions. For example, it can participate in cyclocondensation reactions with chloroacetylchloride .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar sulfonamide compounds. It could also involve the synthesis of its derivatives and evaluation of their properties .

Properties

IUPAC Name

2,3-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O6S2/c1-3-31-16-8-4-14(5-9-16)24-32(26,27)17-10-6-15(7-11-17)25-33(28,29)19-13-12-18(30-2)20(22)21(19)23/h4-13,24-25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXQHBCZKLGGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Reactant of Route 6
2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

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